2,7-Dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant photophysical properties and has garnered attention in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of β-enaminone derivatives with aminopyrazoles. This reaction is often carried out under microwave irradiation, which enhances the efficiency and yield of the process . The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis would likely involve similar condensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antitumor agent, it may inhibit certain enzymes or interfere with DNA replication processes. The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without methyl substitutions.
2-Methylpyrazolo[1,5-a]pyrimidine: A similar compound with a single methyl group.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Another derivative with methyl groups at different positions.
Uniqueness
2,7-Dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-6-5-8-9-4-3-7(2)11(8)10-6/h3-5H,1-2H3 |
InChI Key |
UJWQICAHCZVIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.